molecular formula C20H14INO3 B5124397 2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

Cat. No. B5124397
M. Wt: 443.2 g/mol
InChI Key: PSDKWQSKBMTCHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide, also known as ML239, is a small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its binding partner Max. This interaction is crucial for the regulation of cell growth and proliferation, and its dysregulation is implicated in the development of many cancers and other diseases.

Mechanism of Action

The mechanism of action of 2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves its binding to the c-Myc/Max complex, disrupting its function and leading to the inhibition of cell growth and proliferation. This inhibition occurs through the downregulation of c-Myc target genes, which are involved in cell cycle regulation, metabolism, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has a range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell cycle progression, and the modulation of metabolic pathways. It has also been shown to have anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is its specificity for the c-Myc/Max complex, which makes it a valuable tool for studying the role of this complex in various diseases. However, its potency and selectivity may also limit its use in certain experimental settings, as it may require higher concentrations or longer exposure times to achieve the desired effects.

Future Directions

There are several potential future directions for research on 2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide, including:
1. Investigating its use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy and reduce toxicity.
2. Studying its effects on other proteins and pathways involved in cancer and other diseases, to identify new targets for drug development.
3. Developing new analogs or derivatives of 2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide with improved potency, selectivity, and pharmacokinetic properties.
4. Investigating its use in the treatment of other diseases, such as autoimmune disorders or viral infections, where c-Myc dysregulation may play a role.
In conclusion, 2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is a promising small molecule inhibitor that has shown potential for the treatment of various diseases. Its specificity for the c-Myc/Max complex makes it a valuable tool for studying the role of this complex in disease pathogenesis, and its biochemical and physiological effects suggest that it may have broad therapeutic applications. Further research is needed to fully understand its mechanisms of action and potential clinical utility.

Synthesis Methods

The synthesis of 2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves a multi-step process that begins with the reaction of 2-iodobenzoic acid with 2-methoxydibenzo[b,d]furan-3-carboxylic acid to form the corresponding amide. This amide is then subjected to a series of chemical reactions, including reduction and acylation, to yield the final product.

Scientific Research Applications

2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been extensively studied in preclinical models of cancer and other diseases, and has shown promising results in inhibiting tumor growth and improving survival rates. It has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as viral infections, such as HIV and hepatitis C.

properties

IUPAC Name

2-iodo-N-(2-methoxydibenzofuran-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14INO3/c1-24-19-10-14-12-6-3-5-9-17(12)25-18(14)11-16(19)22-20(23)13-7-2-4-8-15(13)21/h2-11H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDKWQSKBMTCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6198039

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.